2-methyl-6-(3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbonyl)pyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-6-[3-(oxolan-3-ylmethoxy)azetidine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-16-13(18)3-2-12(15-16)14(19)17-6-11(7-17)21-9-10-4-5-20-8-10/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRPEJAEIAGUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)OCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-methyl-6-(3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a compound with the molecular formula C14H19N3O4 and a molecular weight of approximately 293.32 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The biological activity of this compound can be attributed to its structural features, particularly the pyridazinone moiety, which is known for its ability to interact with various biological targets. The presence of the tetrahydrofuran group may enhance solubility and bioavailability, making it a promising candidate for drug development.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazinones exhibit significant antitumor activity. For example, compounds similar to 2-methyl-6-(3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbonyl)pyridazin-3(2H)-one have been shown to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study evaluated a series of pyridazinone derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM, with IC50 values ranging from 5 µM to 20 µM depending on the specific derivative tested.
Anti-inflammatory Properties
The anti-inflammatory potential of pyridazinone derivatives has also been explored. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings
In a controlled study, treatment with a related pyridazinone reduced inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages by over 50%, suggesting a significant anti-inflammatory effect.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 2-methyl-6-(3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbonyl)pyridazin-3(2H)-one reveal its effectiveness against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound possesses moderate antibacterial activity, which may warrant further investigation for potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazinone derivatives. Modifications at specific positions on the pyridazinone ring or the azetidine moiety can lead to enhanced potency and selectivity for desired biological targets.
Research Insights
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the pyridazine ring has been shown to affect both solubility and biological activity.
- Azetidine Modifications : Altering the side chains on the azetidine ring can improve binding affinity to target proteins involved in cancer progression or inflammatory responses.
Q & A
Basic: What are the key challenges in synthesizing 2-methyl-6-(3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbonyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
Answer:
Synthesis of this compound involves multi-step reactions, including coupling of the azetidine and tetrahydrofuran moieties to the pyridazinone core. Key challenges include:
- Steric hindrance during azetidine ring formation due to the bulky tetrahydrofuran substituent.
- Oxidation sensitivity of the pyridazinone core, requiring inert atmospheres (e.g., nitrogen) during acylation steps .
Optimization strategies: - Use polar aprotic solvents (e.g., DMF or DCM) to improve solubility of intermediates.
- Employ catalytic agents (e.g., DMAP) to enhance coupling efficiency .
- Monitor reaction progress via HPLC-MS to identify byproducts and adjust stoichiometry .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets, and what validation methods are recommended?
Answer:
Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like kinases or GPCRs, focusing on:
- Hydrogen bonding between the tetrahydrofuran oxygen and active-site residues.
- Van der Waals interactions with the azetidine ring’s hydrophobic pockets .
Validation steps: - Compare docking scores with in vitro IC₅₀ values from enzyme inhibition assays.
- Use molecular dynamics simulations (AMBER or GROMACS) to assess binding stability over time .
- Cross-validate with NMR titration experiments to confirm key interactions .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Identify protons on the pyridazinone ring (δ 6.5–7.5 ppm) and azetidine/tetrahydrofuran substituents (δ 3.0–4.5 ppm).
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1100 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the azetidine and pyridazinone groups .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects . Mitigation strategies:
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify non-specific binding .
- Counter-screening : Evaluate selectivity against related targets (e.g., kinase panels) .
- Cellular vs. enzymatic assays : Compare results in cell-based (e.g., viability) and cell-free (e.g., fluorescence polarization) systems to distinguish membrane permeability effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store under argon or nitrogen at –20°C to prevent oxidation of the pyridazinone core.
- Use desiccants (e.g., silica gel) to avoid hydrolysis of the azetidine-carboxylate bond.
- Confirm stability via HPLC-UV every 6 months; degradation >5% warrants repurification .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Modify substituents : Introduce electron-withdrawing groups on the tetrahydrofuran ring to enhance metabolic stability (e.g., fluorination) .
- LogP adjustments : Replace the methoxy group with polar moieties (e.g., hydroxyl) to improve aqueous solubility .
- Pro-drug strategies : Mask the pyridazinone carbonyl as an ester to enhance oral bioavailability .
Validate using PAMPA assays for permeability and microsomal stability tests (e.g., liver microsomes) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., phosphodiesterases) using fluorescence-based substrates .
- Cell viability assays (MTT/XTT): Screen for cytotoxicity in relevant cell lines (e.g., cancer or primary cells) .
- Binding affinity : Use surface plasmon resonance (SPR) to quantify interactions with purified targets .
Advanced: How can environmental fate studies inform safe handling and disposal protocols for this compound?
Answer:
- Photodegradation tests : Expose to UV light (λ=254 nm) to assess persistence; measure breakdown products via LC-MS .
- Aquatic toxicity : Evaluate EC₅₀ in Daphnia magna or algal cultures to determine ecotoxicological risks .
- Waste disposal : Neutralize with oxidizing agents (e.g., KMnO₄ in acidic conditions) before incineration .
Basic: What synthetic precursors or analogs are critical for comparative SAR analysis?
Answer:
- Pyridazinone analogs : 6-methylpyridazin-3(2H)-one (core structure reference) .
- Azetidine derivatives : 3-methoxyazetidine-1-carboxylate (to test substituent effects) .
- Tetrahydrofuran variants : 3-(hydroxymethyl)tetrahydrofuran (to assess steric vs. electronic contributions) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
